

Synthesis and Characterization of Novel Benzofuranones: A Technical Guide

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Compound of Interest

Compound Name: 4-methyl-5-vinylisobenzofuran-1(3H)-one

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Benzofuranones represent a pivotal class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active agents.[1][2] Their diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties, have established them as privileged structures in medicinal chemistry and drug discovery.[3][4][5] This technical guide provides an in-depth overview of the contemporary synthetic strategies for novel benzofuranones, detailed characterization techniques, and an exploration of their interactions with key biological signaling pathways.

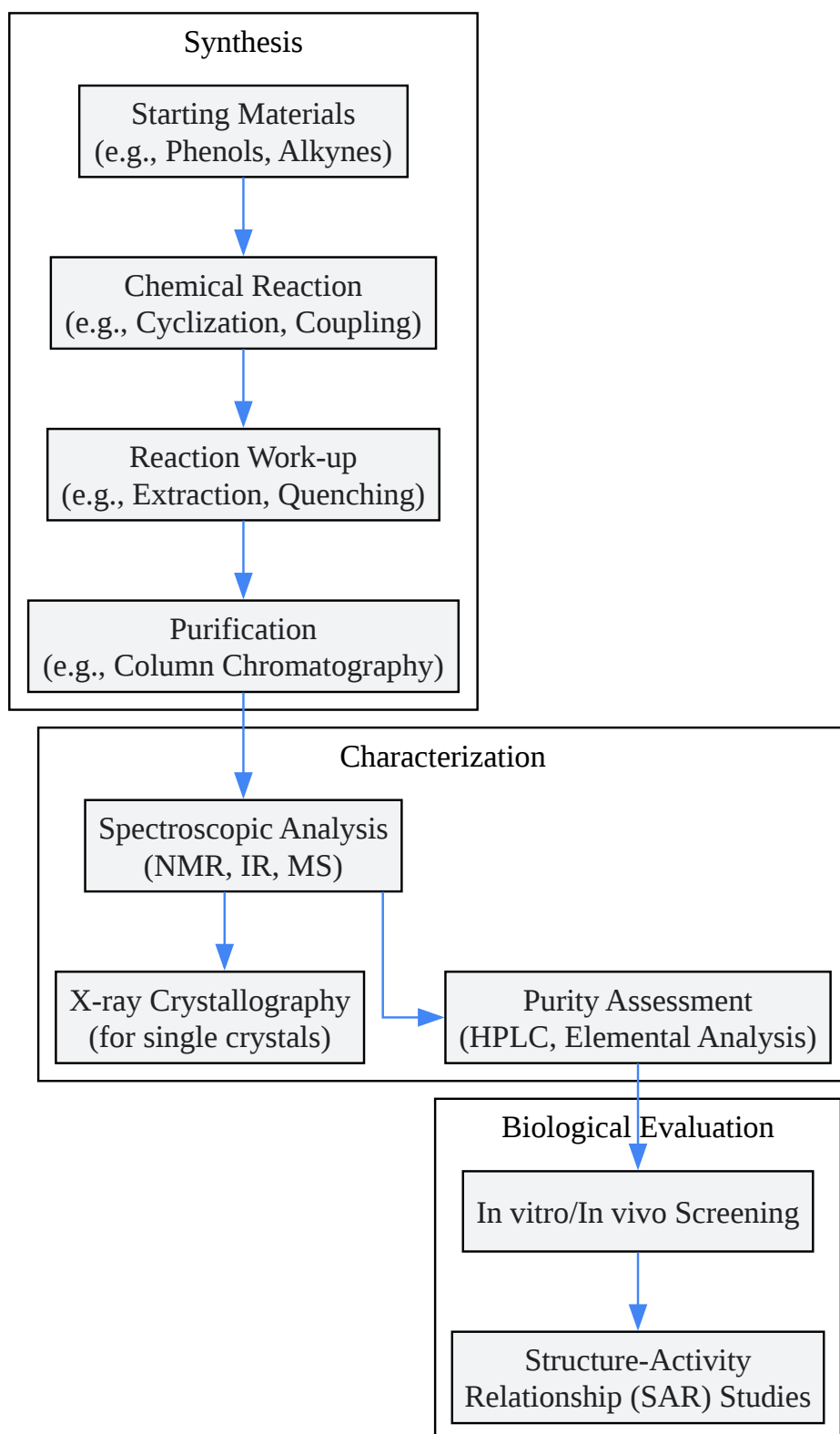
Synthetic Methodologies: An Overview

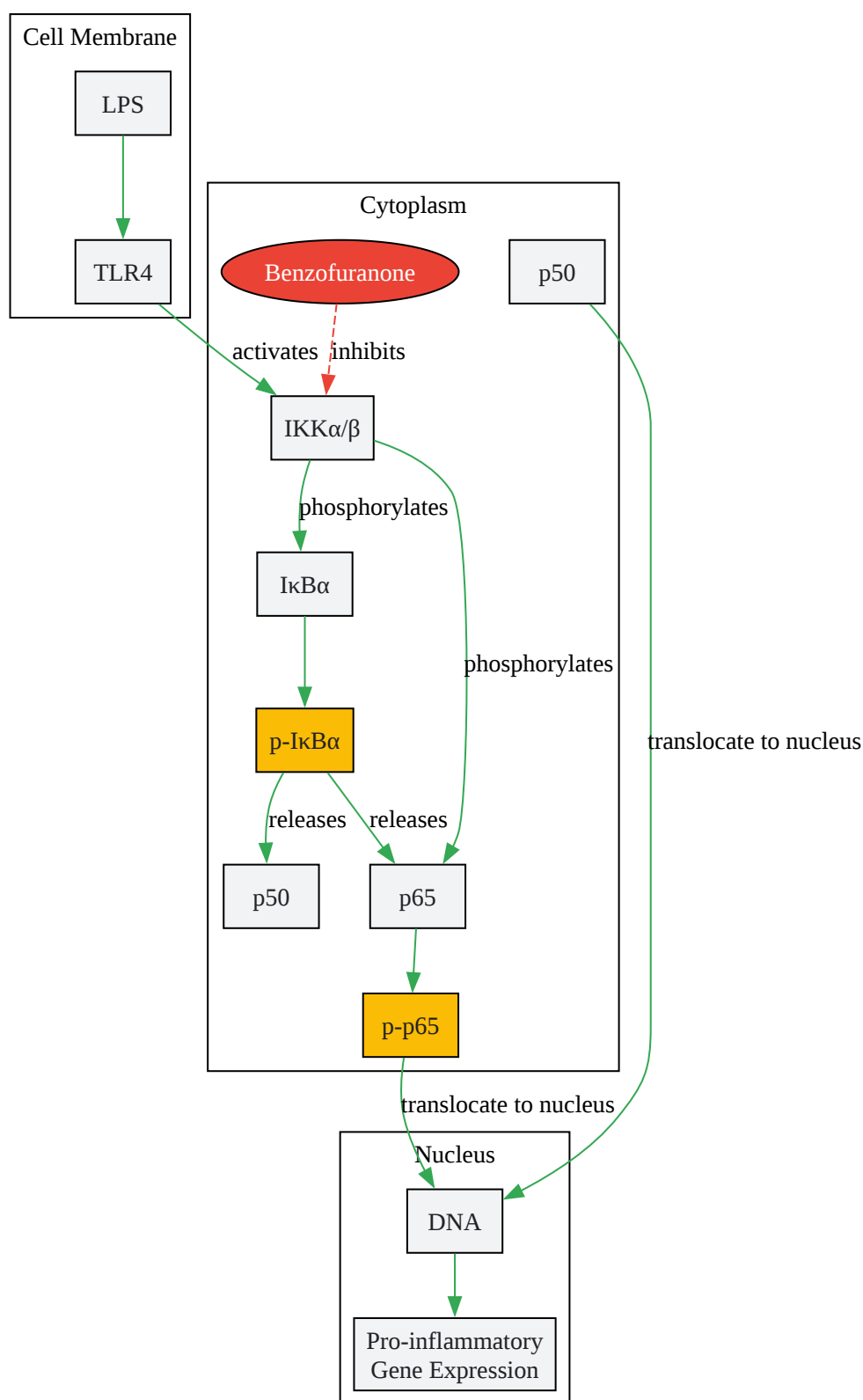
The synthesis of the benzofuranone core has been the subject of extensive research, leading to the development of a multitude of elegant and efficient methodologies. These strategies can be broadly categorized into transition-metal-catalyzed and metal-free approaches, each offering distinct advantages in terms of substrate scope, functional group tolerance, and operational simplicity.[2][6]

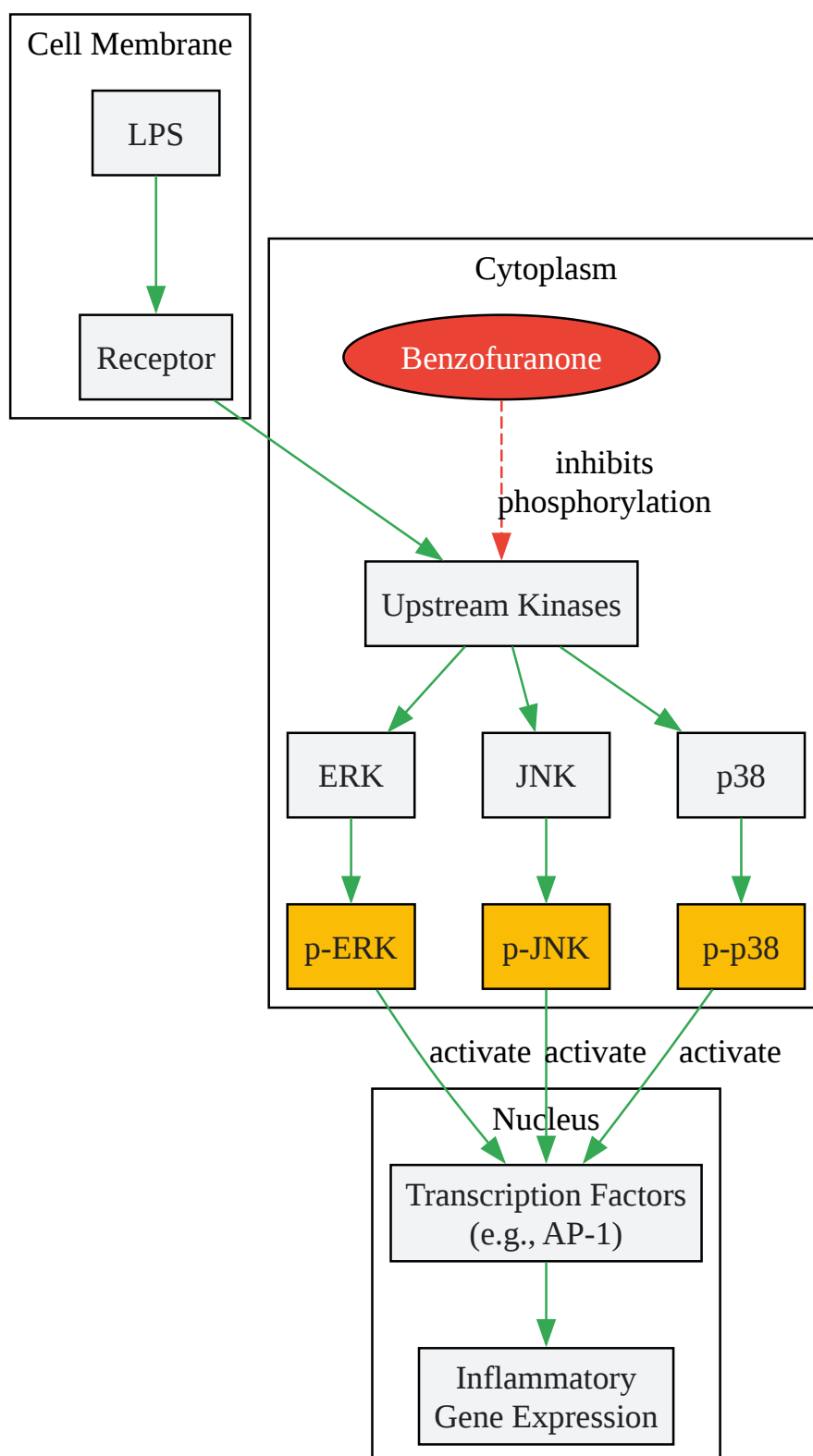
Recent advancements have focused on innovative catalytic systems to construct the benzofuranone framework.[7] Palladium-catalyzed reactions, for instance, have been effectively employed for the hydroesterification of alkenylphenols and the intramolecular C-H activation of phenylacetic acids to yield benzofuranones.[8] Gold-catalyzed cycloisomerization of o-alkynyl phenols also presents a flexible route to these heterocyclic systems.[1]

Furthermore, metal-free approaches, such as trifluoromethanesulfonic acid (TfOH)-catalyzed cascade reactions and perchloric acid (HClO₄)-catalyzed tandem Friedel-Crafts/lactonization, have emerged as powerful alternatives.^[8]

A general workflow for the synthesis and characterization of benzofuranones is depicted below.







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